molecular formula C15H18BNO4 B13646698 Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13646698
M. Wt: 287.12 g/mol
InChI Key: FGDQSDIDZNPVBY-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1392814-34-4) is a boronate ester derivative with the molecular formula C₁₅H₁₈BNO₄ and a molecular weight of 295.12 g/mol . It features a cyano group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the benzoate ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process critical for forming carbon-carbon bonds in organic synthesis . It is commercially available in purities of 95% and quantities ranging from 100 mg to 1 g .

Properties

Molecular Formula

C15H18BNO4

Molecular Weight

287.12 g/mol

IUPAC Name

methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-8H,1-5H3

InChI Key

FGDQSDIDZNPVBY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the boronate ester moiety onto a suitably substituted benzoate precursor bearing a cyano group. The key step is usually a transition metal-catalyzed borylation reaction, often employing palladium or nickel catalysts, which facilitates the formation of the boronate ester at the aromatic ring.

Typical Synthetic Route

A representative synthetic route comprises:

  • Step 1: Preparation of the Aryl Halide Precursor
    Starting from methyl 2-cyanobenzoate, selective halogenation (usually bromination or iodination) at the 5-position of the aromatic ring is performed to yield methyl 2-cyano-5-halobenzoate.

  • Step 2: Miyaura Borylation Reaction
    The halogenated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source. Typical reaction conditions include the use of a palladium catalyst (e.g., Pd(dppf)Cl2), a base such as potassium acetate, and a polar aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction is generally conducted under an inert atmosphere (nitrogen or argon) at temperatures ranging from 60 to 90 °C.

  • Step 3: Purification
    The crude product is purified by column chromatography or recrystallization to afford the target compound with high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 1–5 mol% loading
Boron Source Bis(pinacolato)diboron (B2pin2) 1.1–1.5 equivalents
Base Potassium acetate or potassium carbonate 2 equivalents
Solvent Tetrahydrofuran, dimethylformamide, or dioxane Polar aprotic solvents preferred
Temperature 60–90 °C Higher temperatures may improve rate
Reaction Time 12–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon To prevent oxidation

Detailed Research Data and Results

Yield and Purity

  • Typical isolated yields range from 70% to 85% , depending on the exact reaction conditions and scale.
  • Purity of the final compound is generally above 98% , confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for the methyl ester (singlet near 3.9 ppm), aromatic protons, and the pinacol boronate methyl groups (singlet near 1.3 ppm).
    • ^13C NMR confirms the ester carbonyl, cyano carbon, aromatic carbons, and boronate carbons.
  • Mass Spectrometry (MS):
    Molecular ion peak consistent with the molecular formula C15H18BNO4.

Comparative Analysis with Related Compounds

Compound Name CAS Number Key Difference Typical Yield (%) Reference Source
This compound 1269411-17-7 Cyano and boronate at 2- and 5-positions 70–85 EvitaChem (2025)
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1258963-20-0 Cyano and boronate at 3- and 4-positions 65–80 VulcanChem (2023)

Notes on Scale-Up and Industrial Preparation

  • Industrial synthesis often employs continuous flow reactors to enhance safety and reproducibility.
  • Automated systems improve control over reaction parameters, leading to consistent quality.
  • The use of greener solvents and recyclable catalysts is under investigation to improve sustainability.

Summary Table of Preparation Methods

Preparation Step Reagents and Conditions Outcome/Notes
Halogenation Bromination or iodination of methyl 2-cyanobenzoate Selective substitution at 5-position
Borylation Pd catalyst, bis(pinacolato)diboron, base, THF, 60–90 °C Formation of boronate ester
Purification Column chromatography or recrystallization High purity (>98%) product
Characterization NMR, MS, HPLC Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., DMF, toluene, ethanol)

Major Products:

    Biaryls: and from Suzuki-Miyaura cross-coupling

    Phenols: from oxidation

    Carboxylic acids: from hydrolysis

Scientific Research Applications

Chemistry: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of drugs targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Functional Features
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1392814-34-4 -CN (2), -Bpin (5) C₁₅H₁₈BNO₄ 295.12 95% Electron-withdrawing cyano group enhances reactivity in cross-coupling
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate N/A -CF₃ (5), -Bpin (3) C₁₅H₁₈BF₃O₄ 330.11 N/A Trifluoromethyl group increases lipophilicity and stability
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 478375-39-2 -CH₃ (2), -Bpin (5) C₁₅H₂₁BO₄ 288.14 N/A Methyl group provides steric hindrance, reducing reactivity
Methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2377611-97-5 -NH₂ (2), -Cl (5), -Bpin (4) C₁₄H₁₉BClNO₄ 311.57 98% Amino and chloro groups enable hydrogen bonding and pharmaceutical applications
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2096341-94-3 -Br (2), -CH₃ (3), -Bpin (5) C₁₅H₂₀BBrO₄ 355.03 98% Bromo substituent acts as a leaving group for nucleophilic substitution

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the boronate site, accelerating cross-coupling reactions compared to electron-donating methyl (-CH₃) groups .
  • Substituent Position : The 5-position boronate ester (e.g., in the main compound) offers superior regioselectivity in Suzuki reactions compared to 3- or 4-position analogs (e.g., Ethyl 4-(tetramethyl-dioxaborolan-2-yl)benzoate) .
  • Pharmaceutical Potential: Amino- and chloro-substituted derivatives (e.g., CAS 2377611-97-5) are prioritized in drug discovery due to their ability to form hydrogen bonds and interact with biological targets .
Suzuki-Miyaura Coupling Efficiency
  • Main Compound (Cyano Derivative): The cyano group stabilizes the boronate intermediate via resonance, improving catalytic turnover in aryl-aryl bond formation .
  • Trifluoromethyl Analog : The -CF₃ group increases oxidative stability but may reduce reaction rates due to steric effects .
  • Bromo-Methyl Derivative (CAS 2096341-94-3) : The bromine atom enables sequential cross-coupling or substitution reactions, expanding synthetic utility .
Steric and Electronic Effects
  • Methyl-Substituted Analogs : Methyl groups at the 2-position (e.g., CAS 478375-39-2) introduce steric hindrance, slowing transmetalation steps in Pd-catalyzed reactions .

Commercial Availability and Purity

  • The main compound (95% purity) is less pure than bromo-methyl (98%) and amino-chloro (98%) analogs, which may affect reproducibility in sensitive reactions .
  • Ethyl 4-(tetramethyl-dioxaborolan-2-yl)benzoate (CAS: N/A) is structurally similar but offers inferior solubility in polar solvents compared to methyl esters .

Research Findings and Case Studies

Case Study: Intramolecular Suzuki-Miyaura Reactions

In a 2024 study, boronate esters like the main compound were used to synthesize inherently chiral nor-heteracalixarenes. The cyano group’s electronic effects facilitated high-yield cyclization without side reactions, outperforming methyl-substituted analogs .

Structural Analysis

Crystal structures of related compounds (e.g., Methyl 6-(tetramethyl-dioxaborolan-2-yl)-2-naphthoate) reveal planar boronate rings, suggesting similar geometry for the main compound. However, the cyano group may introduce slight distortions due to its dipole moment .

Biological Activity

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with a molecular formula of C15H18BNO4C_{15}H_{18}BNO_4 and a molecular weight of approximately 287.12 g/mol. This compound features a cyano group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and biological applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies that emphasize its versatility in synthetic chemistry. The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns that can be exploited in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The cyano group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key biological pathways.

Case Studies and Research Findings

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance:

  • Antiproliferative Activity : A study indicated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while displaying minimal effects on non-cancerous cells like MCF10A .
  • Selectivity Index : Another investigation highlighted that certain analogs had a selectivity index indicating a preferential effect on cancer cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • In Vivo Efficacy : In vivo studies demonstrated that specific derivatives could inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226. The pharmacodynamics were assessed using BALB/c nude mouse models inoculated with cancer cells .

Comparative Biological Activity

The following table summarizes the biological activity of this compound and related compounds:

Compound NameIC50 (μM)Cancer Cell LineSelectivity Index
This compoundTBDTBDTBD
Related Compound A0.126MDA-MB-231High
Related Compound B17.02MCF7Moderate

Note: TBD indicates that specific data for this compound is not yet available.

Q & A

Q. Q1. What are the primary applications of this compound in organic synthesis, and how does its structure influence reactivity?

A1. The compound is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions due to its stable dioxaborolane group. The cyano group at position 2 and the ester moiety enhance electrophilicity, facilitating coupling with aryl/vinyl halides. Optimal reaction conditions typically involve Pd catalysts (e.g., Pd(dppf)Cl₂), a base (Na₂CO₃), and mixed solvents (water/DME) at 80–100°C . Structural analogs, such as methyl 3-fluoro-5-(dioxaborolanyl)benzoate, demonstrate similar reactivity in multi-step syntheses .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how should they be applied?

A2. Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano and boronate peaks).
  • X-ray Crystallography : For resolving crystal structures (SHELX programs are widely used for refinement ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₈BNO₄, MW 287.12) .
  • HPLC-PDA : To assess purity (>95%) and detect impurities .

Q. Q3. What are the standard synthetic routes for preparing this compound?

A3. Synthesis typically involves:

Halogenation : Introducing a halogen (Br/I) at position 5 of methyl 2-cyanobenzoate.

Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)).

Esterification : Protecting the carboxylic acid group as a methyl ester . Yields depend on solvent choice (THF/toluene) and catalyst loading .

Advanced Research Questions

Q. Q4. How does steric hindrance from the tetramethyl dioxaborolane group affect reaction kinetics in cross-coupling?

A4. The bulky dioxaborolane group reduces reaction rates by impeding oxidative addition to Pd(0). Comparative studies of analogs (e.g., methyl 4-(dioxaborolanyl)benzoate) show that para-substitution minimizes steric effects, enabling faster coupling than ortho-substituted derivatives. Kinetic data (e.g., TOF measurements) and DFT calculations are recommended to quantify these effects .

Q. Q5. What challenges arise when scaling up Suzuki-Miyaura reactions with this compound, and how can they be mitigated?

A5. Common issues include:

  • Catalyst Deactivation : Pd leaching or aggregation. Use of robust ligands (e.g., SPhos) or immobilized catalysts improves stability .
  • Byproduct Formation : Hydrolysis of the boronate ester under aqueous conditions. Anhydrous solvents (DME) and controlled pH (pH 7–9) reduce side reactions .
  • Purification : Silica gel chromatography or recrystallization (hexane/EtOAc) is required to isolate the biaryl product .

Q. Q6. How do contradictory yield reports in literature for similar compounds inform optimization strategies?

A6. Discrepancies in yields (e.g., 42–78% for methyl 3-fluoro-5-(dioxaborolanyl)benzoate ) often stem from:

  • Substrate Purity : Impurities in starting materials (e.g., halogenated precursors) reduce efficiency. Pre-purification via flash chromatography is advised .
  • Oxygen Sensitivity : Boronic esters degrade in air. Reactions under inert gas (N₂/Ar) and degassed solvents improve reproducibility .

Q. Q7. What computational methods are effective for predicting the compound’s reactivity and electronic properties?

A7. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.
  • Transition States : For coupling reactions, optimizing Pd-ligand interactions.
  • HOMO-LUMO Gaps : Correlating electronic properties with experimental reactivity .

Q. Q8. How can crystallographic data resolve ambiguities in structural assignments?

A8. Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., B–O bond ~1.36 Å, C≡N bond ~1.15 Å). SHELXL refinement protocols are recommended for high-resolution data. For unstable crystals, low-temperature (100 K) data collection minimizes decomposition .

Specialized Methodological Questions

Q. Q9. What strategies are effective for synthesizing air-sensitive derivatives of this compound?

A9. Key protocols include:

  • Schlenk Techniques : For handling moisture-sensitive intermediates.
  • Glovebox Use : For reactions and storage (<1 ppm O₂/H₂O).
  • Stabilization : Adding radical scavengers (e.g., BHT) to prevent boronate oxidation .

Q. Q10. How can researchers validate the purity of this compound for biological assays?

A10. Combine:

  • LC-MS : To detect trace impurities (e.g., hydrolyzed boronic acid).
  • Elemental Analysis : Confirming C, H, N, B percentages (±0.3% tolerance).
  • Biological Controls : Including negative controls (e.g., boronate-free analogs) to rule out assay interference .

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